2-(2-Methoxypropan-2-yl)-5-methylcyclohexan-1-one
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Overview
Description
2-(2-Methoxypropan-2-yl)-5-methylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methoxypropan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropan-2-yl)-5-methylcyclohexan-1-one typically involves the alkylation of a cyclohexanone derivative. One common method is the reaction of 5-methylcyclohexanone with 2-methoxypropene in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an enol ether intermediate, which then undergoes nucleophilic attack by the methoxypropan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropan-2-yl)-5-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
2-(2-Methoxypropan-2-yl)-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a component in specialty materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)-5-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that interact with enzymes or receptors, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene: A similar compound with a different substitution pattern on the cyclohexane ring.
2-(2-Methoxypropan-2-yl)pyrrolidine: Another compound with a methoxypropan-2-yl group but a different core structure.
Uniqueness
2-(2-Methoxypropan-2-yl)-5-methylcyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
57279-11-5 |
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Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O2/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
QQVSMQMNOTVTMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)OC |
Origin of Product |
United States |
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